molecular formula C23H25N3O7 B5406536 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid

Cat. No.: B5406536
M. Wt: 455.5 g/mol
InChI Key: WNMXURUCWLWDJO-XSFVSMFZSA-N
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Description

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a butoxybenzoyl group, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the butoxybenzoyl intermediate: This involves the reaction of butoxybenzoyl chloride with an appropriate amine under controlled conditions.

    Coupling with the nitrophenyl group: The butoxybenzoyl intermediate is then reacted with a nitrophenyl compound, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly: The resulting intermediate is then coupled with a propanoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
  • N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine

Uniqueness

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-3-4-13-33-19-11-7-17(8-12-19)21(27)25-20(22(28)24-15(2)23(29)30)14-16-5-9-18(10-6-16)26(31)32/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMXURUCWLWDJO-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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